Molecular Weight and Rotatable Bond Count Advantage Over the Butanoate Analog (GYKI-11473)
The target acetate ester (MW 228.63 g/mol, 5 freely rotatable bonds) is substantially smaller and has fewer degrees of conformational freedom than the nearest commercial analog, ethyl 3-((6-chloro-3-pyridazinyl)hydrazono)butanoate (GYKI-11473, MW 256.69 g/mol, 6 rotatable bonds) . The molecular weight reduction of 28.06 Da and the loss of one rotatable bond are consistent with improved ligand efficiency and a lower entropic penalty upon target binding, making the acetate derivative a more attractive starting point for fragment-based and lead-like compound design.
| Evidence Dimension | Molecular weight and conformational flexibility |
|---|---|
| Target Compound Data | MW 228.63 g/mol, 5 freely rotatable bonds |
| Comparator Or Baseline | GYKI-11473: MW 256.69 g/mol, 6 freely rotatable bonds |
| Quantified Difference | ΔMW = 28.06 Da; Δ rotatable bonds = 1 |
| Conditions | Predicted physicochemical properties (ChemSpider/ACD/Labs Percepta for target; MedKoo product data for GYKI-11473) |
Why This Matters
In lead optimization campaigns, a 28 Da reduction in molecular weight and a lower rotatable bond count are associated with higher ligand efficiency and better oral bioavailability potential, giving this compound a measurable advantage over the butanoate analog.
